molecular formula C6H8O3 B057533 2,3-Bis(hydroxymethyl)furan CAS No. 294857-25-3

2,3-Bis(hydroxymethyl)furan

Cat. No. B057533
CAS RN: 294857-25-3
M. Wt: 128.13 g/mol
InChI Key: SOGYZZRPOIMNHO-UHFFFAOYSA-N
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Description

2,5-Bis(hydroxymethyl)furan (BHMF) is a furan derivative that carries two hydroxymethyl substituents at the 2- and 5-positions . It is a versatile building block for the production of drugs, polymers, crown ethers, bioactive compounds, and value-added intermediates .


Synthesis Analysis

BHMF can be obtained by the hydrogenation of 5-hydroxymethylfurfural (HMF) at room temperature and atmospheric pressure in the presence of a Pt/CeO2-ZrO2 catalytic system . Another method involves the production of BHMF derivatives from furfural derivatives via hydroxymethylation .


Molecular Structure Analysis

The molecular structure of BHMF was identified by GC-MS and further analyzed by NMR . X-ray diffraction (XRD) analysis was also performed .


Chemical Reactions Analysis

The chemical reactions involving BHMF are complex and involve several steps. For example, in one study, a molecule of aldehyde acted as a hydride donor while a second aldehyde was the acceptor, resulting in a carboxylic acid salt, i.e., 5-hydroxymethylfuranoic acid (HMFA), and an alcohol (BHMF) forming simultaneously as products .

Scientific Research Applications

Monomer for Polyester Production

BHMF is an important monomer of polyester . Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer with unique advantages for the production of degradable bio-based polyester materials .

Catalyst for Hydrogenation Processes

BHMF can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF). The catalytic transfer hydrogenation (CTH) process, using isopropanol as the hydrogen source and Ru/Co 3 O 4 as the catalyst, has been studied. The Ru/Co 3 O 4 catalyst displayed a high catalytic efficiency, and a BHMF yield of up to 82% was obtained at 190 °C in 6 h .

Chemical Intermediate and Fuel Precursor

As a widely used chemical intermediate and fuel precursor, BHMF has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .

Synthesis of Fine Chemicals and Artificial Receptors

BHMF has been widely applied in the synthesis of fine chemicals and artificial receptors, like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on .

Synthesis of Heat Insulating Material

BHMF is a monomer for the synthesis of heat insulating material .

Synthesis of Shape Memory and Self-Healing Polymers

BHMF is a promising diol that can be used either directly for the synthesis of shape memory and self-healing polymers or for the synthesis of 1,6-hexanediol, which is also an important polymer precursor .

Mechanism of Action

Target of Action

2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .

Mode of Action

The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .

Biochemical Pathways

BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .

Result of Action

The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .

Action Environment

The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .

Safety and Hazards

When handling BHMF, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes. It is also advised not to eat, drink, or smoke when using this product .

Future Directions

BHMF is a promising compound with numerous applications as a monomer for bio-materials and fuels . The development of efficient “green” catalytic technologies for the processing of bioavailable compounds, namely, the synthesis of catalysts and the selection of optimal process conditions, is a key area of future research .

properties

IUPAC Name

[2-(hydroxymethyl)furan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGYZZRPOIMNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(hydroxymethyl)furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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